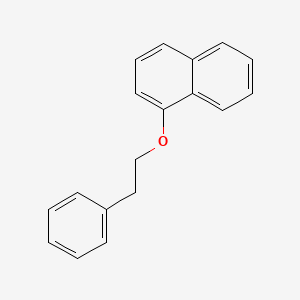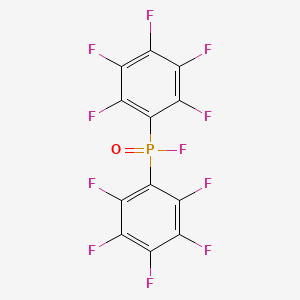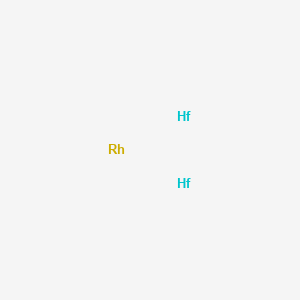
Hafnium;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium;rhodium is a compound formed by the combination of hafnium and rhodium. Hafnium is a lustrous, silver-gray transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white transition metal known for its catalytic properties and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of hafnium;rhodium compounds typically involves the impregnation method, where hafnium and rhodium species are supported on a substrate such as zeolites. This method involves the formation of Rh–[O]x–Hf species, which helps in stabilizing the rhodium metal species and preventing sintering at high temperatures (600–700°C) in both oxidizing and reducing atmospheres .
Industrial Production Methods: Industrial production of this compound compounds may involve the use of hafnium tetrachloride and rhodium chloride as precursors. These compounds are mixed and subjected to high-temperature conditions to form the desired this compound compound. The process may also involve the use of reducing agents to facilitate the formation of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Hafnium;rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium tetrahalides, while rhodium compounds are known for their catalytic properties in organic synthesis reactions .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at high temperatures to form hafnium dioxide (HfO₂).
Reduction: Rhodium species can be reduced using hydrogen gas to form metallic rhodium.
Substitution: Hafnium and rhodium compounds can undergo substitution reactions with various ligands to form complex compounds.
Major Products:
Hafnium Dioxide (HfO₂): Formed from the oxidation of hafnium.
Metallic Rhodium: Formed from the reduction of rhodium species.
Complex Compounds: Formed from substitution reactions involving hafnium and rhodium.
Aplicaciones Científicas De Investigación
Hafnium;rhodium compounds have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of hafnium;rhodium compounds involves the stabilization of rhodium species by hafnium atoms. This stabilization prevents the sintering of rhodium at high temperatures, thereby enhancing its catalytic activity. The formation of Rh–[O]x–Hf species plays a crucial role in this stabilization process . The molecular targets and pathways involved in the catalytic reactions include the activation of hydrogen and the reduction of nitroarenes.
Comparación Con Compuestos Similares
Hafnium;Zirconium: Both hafnium and zirconium have similar chemical properties due to their nearly identical ionic radii.
Rhodium;Platinum: Rhodium and platinum compounds are both known for their catalytic properties.
Uniqueness: The uniqueness of hafnium;rhodium compounds lies in their ability to stabilize rhodium species at high temperatures, thereby enhancing their catalytic activity and resistance to sintering. This makes them valuable in various high-temperature catalytic processes.
Propiedades
Número CAS |
12141-82-1 |
|---|---|
Fórmula molecular |
Hf2Rh |
Peso molecular |
459.88 g/mol |
Nombre IUPAC |
hafnium;rhodium |
InChI |
InChI=1S/2Hf.Rh |
Clave InChI |
VSAXEQIEUIRABQ-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Hf].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


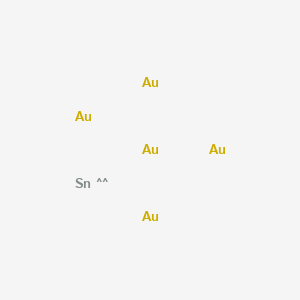
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
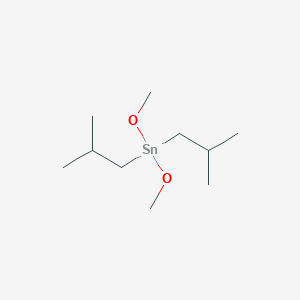
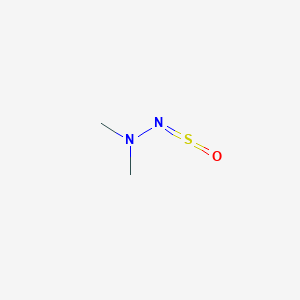
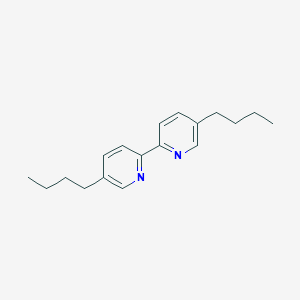
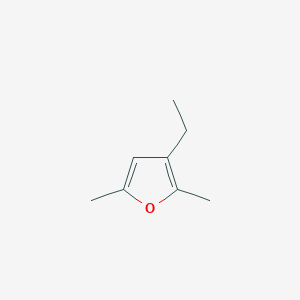
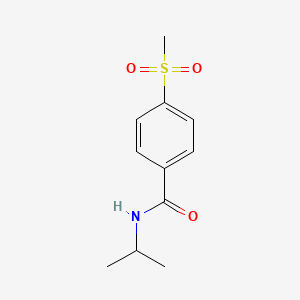
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
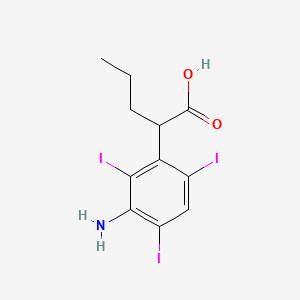
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
